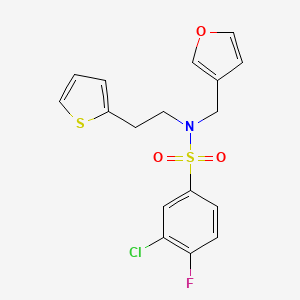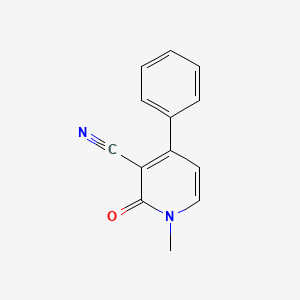![molecular formula C28H39N5O2 B2518874 1-[(2-Methylphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1115998-92-9](/img/structure/B2518874.png)
1-[(2-Methylphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[(2-Methylphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine is a synthetic molecule that appears to be of interest in the field of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthetic methods that could be relevant to its synthesis and properties.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the paper titled "Synthesis of the Enantiomers of 1-{2-Hydroxy-3-[4-(2-hydroxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one Using Soluble and Polystyrene Bound SalenCo(III)OAc Complexes as Catalysts of Hydrolytic Kinetic Resolution" describes the asymmetric synthesis of a compound with both piperazine and pyrrolidinone moieties . The method employs hydrolytic kinetic resolution (HKR) using salenCo(III)OAc complexes, which could potentially be adapted for the synthesis of the compound , considering the presence of a pyrrolidine moiety in its structure.
Another paper, "Simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine," outlines a novel synthesis method for a diamine that is significant in medicinal chemistry . This method involves the catalytic hydrogenation of pyrrolylpyridine, which could offer insights into the synthesis of the target compound, given the structural similarity due to the presence of pyrrolidine and piperidine rings.
Molecular Structure Analysis
The molecular structure of 1-[(2-Methylphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine would likely exhibit conformational rigidity due to the presence of the piperidine and pyrrolidine rings. This rigidity can affect the molecule's interaction with biological targets and its overall bioactivity. The stereochemistry of the molecule, particularly if chiral centers are present, would also be an important factor in its biological activity and synthesis, as enantiomeric purity can be crucial for the desired pharmacological effect .
Chemical Reactions Analysis
The compound's reactivity would be influenced by the functional groups present in its structure. The acetyl group could be involved in nucleophilic acyl substitution reactions, while the pyrrolidine and piperidine rings could participate in various ring-opening and ring-closing reactions, depending on the reaction conditions. The presence of a phenoxy group could also allow for substitution reactions at the phenyl ring, potentially modifying the compound's properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple rings and heteroatoms would likely result in a compound with a relatively high boiling point and possibly low solubility in water. The compound's solubility in organic solvents, melting point, and stability under various conditions would be important for its handling and storage. The enantiomeric purity, as mentioned in the first paper, could also affect the compound's physical properties, such as its melting point and solubility .
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors and Enzymatic Studies
Research has identified compounds, including piperidine derivatives, as significant inhibitors of cytochrome P450 isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions and for the development of safer pharmaceuticals by elucidating the involvement of specific CYP isoforms in the metabolism of drugs. For example, ketoconazole and montelukast are recognized for their selective inhibition properties, important for phenotyping studies aimed at reducing adverse effects in polypharmacy scenarios (Khojasteh et al., 2011).
Pharmacological Potentials
The pharmacological exploration of piperidine derivatives extends into treatments for leishmaniasis, showcasing the potential of Piper species as a source of new compounds. These compounds have demonstrated leishmanicidal activity, suggesting their utility in developing effective, safe, and low-cost treatments for this parasitic disease (Peixoto et al., 2021).
Analytical and Synthetic Chemistry
In analytical and synthetic chemistry, piperidine derivatives, including the specified compound, offer insights into the synthesis of ligands for D2-like receptors. These findings have implications for antipsychotic drug development, indicating how arylalkyl substituents improve the potency and selectivity of binding affinities at these receptors, which could lead to new treatments for psychiatric disorders (Sikazwe et al., 2009).
Anticarcinogenic and Toxicity Studies
Organotin(IV) complexes, involving piperidine structures, have been reviewed for their anticarcinogenic and toxicity profiles. These studies highlight the significant biological properties of such complexes, offering a foundation for developing new anticancer agents with favorable toxicity profiles (Ali et al., 2018).
Aroma and Flavor Chemistry
Piperidine derivatives have also been explored in the context of food science, particularly in understanding the volatilome of hazelnuts. Key odorants, including piperidine-based compounds, contribute to the distinctive aroma profile of hazelnuts, indicating their importance in food quality and preference studies (Squara et al., 2022).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, like this one, are often used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The mode of action would depend on the specific target of the compound. Generally, compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Eigenschaften
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N5O2/c1-2-22-8-10-25(11-9-22)35-27-20-26(29-21-30-27)32-14-12-23(13-15-32)28(34)33-18-16-31(17-19-33)24-6-4-3-5-7-24/h8-11,20-21,23-24H,2-7,12-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJXWLCSHMGJQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Cyclohexylpiperazine-1-carbonyl)piperidin-1-yl]-6-(4-ethylphenoxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2518793.png)
![8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518794.png)
![N-[4-(4-isopropylanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2518797.png)
![3-methyl-5-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2518799.png)




![ethyl 2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2518807.png)



![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2518814.png)